molecular formula C11H17NO3 B1263136 (S)-orciprenaline CAS No. 155418-87-4

(S)-orciprenaline

Cat. No. B1263136
M. Wt: 211.26 g/mol
InChI Key: LMOINURANNBYCM-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-orciprenaline is a 5-[1-hydroxy-2-(isopropanylamino)ethyl]benzene-1,3-diol that is the (S)-enantiomer of orciprenaline. It is a conjugate base of a (S)-orciprenaline(1+). It is an enantiomer of a (R)-orciprenaline.

Scientific Research Applications

Bronchodilator Effects in Asthma and COPD

  • Orciprenaline is noted for its effectiveness as a bronchodilator, particularly in the treatment of asthma and chronic obstructive pulmonary disease (COPD). It acts as a β2 selective agonist with no effect on alpha receptors, stimulating smooth muscles in the bronchiole, uterus, and arterioles supplying skeletal muscle (El Kamar & Naouar, 2019).
  • Its chemical structure and β-adrenoreceptor stimulant activity distinguish orciprenaline from similar bronchodilators like isoprenaline and adrenaline, offering advantages such as longer duration of action and greater stability, which allows for oral administration (Chahl & O'donnell, 1968).

Cardiovascular and Arrhythmogenic Effects

  • Orciprenaline has been observed to impact the cardiovascular system, particularly in terms of arrhythmogenic effects. It can cause tachycardia and sometimes arrhythmia as significant side effects (Zilianti & Aller, 1971).
  • The drug has been used in clinical trials for treating bradyarrhythmias, highlighting its potential utility in managing severe bradycardia and atrioventricular block (Hock, Toh & Teik, 1975).

Uterine Contractility and Obstetric Applications

  • Orciprenaline's effect on uterine contractility during labor has been a subject of study. It is known to inhibit uterine contractions in both early and advanced stages of labor (Zilianti & Aller, 1971).
  • Its application in obstetrics, particularly in cases of obstetric pathology, has been explored, demonstrating its ability to inhibit uterine contractility (Montufar & Muzaurieta, 2015).

Analytical Methods and Biological Studies

  • Innovative analytical methods have been developed for the determination of orciprenaline in biological fluids and pharmaceuticals, highlighting the importance of accurate measurement in various matrices (Ibrahim, Fathy & Elmansi, 2018).

Impact on Gas Exchange and Pulmonary Function

  • Studies have investigated the effect of orciprenaline inhalation on gas exchange, particularly in patients with obstructive lung disease, noting significant alterations in arterial oxygen tension and pulmonary resistance (Thoma, Siemon & Keller, 1975).

Immunological Responses

  • Research on orciprenaline's influence on lymphocyte migration using the Boyden technique has shed light on its potential immunomodulatory effects, suggesting that sympathomimetic drugs like orciprenaline can induce lymph node cells to secrete mediators stimulating lymphocyte migration (Paegelow & Werner, 1986).

properties

CAS RN

155418-87-4

Product Name

(S)-orciprenaline

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

5-[(1S)-1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,3-diol

InChI

InChI=1S/C11H17NO3/c1-7(2)12-6-11(15)8-3-9(13)5-10(14)4-8/h3-5,7,11-15H,6H2,1-2H3/t11-/m1/s1

InChI Key

LMOINURANNBYCM-LLVKDONJSA-N

Isomeric SMILES

CC(C)NC[C@H](C1=CC(=CC(=C1)O)O)O

SMILES

CC(C)NCC(C1=CC(=CC(=C1)O)O)O

Canonical SMILES

CC(C)NCC(C1=CC(=CC(=C1)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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